(2-Bromomethyl-piperidin-1-yl)-acetic acid
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Overview
Description
(2-Bromomethyl-piperidin-1-yl)-acetic acid is a chemical compound that features a piperidine ring substituted with a bromomethyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromomethyl-piperidin-1-yl)-acetic acid typically involves the bromination of piperidine derivatives followed by acetic acid substitution. One common method involves the reaction of piperidine with bromomethyl compounds under controlled conditions to introduce the bromomethyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or bromine-containing reagents. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(2-Bromomethyl-piperidin-1-yl)-acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Conjugate Addition: The compound can participate in conjugate addition reactions with acrylates to form complex structures.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents used.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2-Bromomethyl-piperidin-1-yl)-acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Bromomethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-piperidine: Similar structure but lacks the acetic acid moiety.
2-(2-Bromoethyl)-piperidine: Contains a bromoethyl group instead of a bromomethyl group.
2-(Methoxycarbonyl)-piperidine: Features a methoxycarbonyl group instead of a bromomethyl group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
2-[2-(bromomethyl)piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrNO2/c9-5-7-3-1-2-4-10(7)6-8(11)12/h7H,1-6H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMQRSHOXFFHMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CBr)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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